

# Part 1: Structural Analysis & Physicochemical Profile

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## Compound of Interest

Compound Name: 4-bromo-3-Pyridinesulfonamide

CAS No.: 361544-09-4

Cat. No.: B13879950

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The chemical behavior of 4-bromopyridine-3-sulfonamide is dominated by the interplay between the electron-withdrawing nature of the pyridine nitrogen and the sulfonamide group.

### 1.1 Electronic Architecture

- **Pyridine Ring:** The nitrogen atom withdraws electron density, making the ring carbons electrophilic. Positions 2 and 4 are particularly electron-deficient, activating the C4-Bromine bond for Nucleophilic Aromatic Substitution (S<sub>N</sub>Ar).
- **The "Ortho" Effect:** The placement of the sulfonamide group at C3 (ortho to the bromine) creates a steric and electronic environment ideal for cyclization. The sulfonamide nitrogen (N) can act as an intramolecular nucleophile under basic conditions.<sup>[1]</sup>
- **Acidity:** The sulfonamide proton is acidic enough to be deprotonated by weak bases (e.g., NaOH), facilitating palladium-catalyzed cross-coupling reactions without catalyst poisoning.

### 1.2 Physicochemical Properties Table

Property	Value / Characteristic	Relevance
Molecular Formula		Core scaffold
Molecular Weight	~237.07 g/mol	Ideal for FBDD (<300 Da)
ClogP	-0.5 - 0.9	High water solubility potential
H-Bond Donors	1 ( )	Key interaction point for enzymes (e.g., Carbonic Anhydrase)
H-Bond Acceptors	3 (Pyridine N, Sulfonyl O)	Ligand binding efficiency
Reactivity	High ( , Pd-coupling)	Rapid diversification

## Part 2: Synthetic Architecture

The synthesis of 4-bromopyridine-3-sulfonamide requires navigating the sensitivity of the pyridine ring to "halogen dance" reactions during lithiation. Two primary routes are recommended to ensure regiochemical integrity.

### Protocol A: The Thioether Oxidation Route (Recommended)

This route avoids harsh sulfonation conditions and unstable lithiated intermediates.

- Precursor: Start with 4-bromo-3-(methylthio)pyridine.
- Oxidative Chlorination: Treat with  
gas or  
-chlorosuccinimide (NCS) in aqueous acetic acid to generate the sulfonyl chloride in situ.<sup>[1]</sup>
  - Mechanism:<sup>[2][3][4]</sup> The sulfur is oxidized to the sulfonyl chloride ( ) while the bromine remains intact.

- Amination: Immediate treatment with aqueous ammonia or a primary amine.[1]

## Protocol B: The Directed Sulfonation Route (Classical)

- Sulfonation: Treat 4-aminopyridine with oleum ( ) at 140°C to yield 4-aminopyridine-3-sulfonic acid.[1]
- Sandmeyer-Type Transformation: Convert the amino group to bromine using and .[1]
- Activation: Convert the sulfonic acid to sulfonyl chloride using or .
- Amidation: React with in THF/DCM.

Critical Control Point:

- Causality: In Route B, the amino group directs the sulfonation to the C3 position (ortho). Attempting to sulfonate 4-bromopyridine directly often fails due to deactivation.[1]

## Part 3: Reactivity & Functionalization

The core value of this scaffold lies in its ability to undergo divergent synthesis.[1] The C4-Br bond is the "exit vector" for growing the molecule, while the C3-Sulfonamide acts as the anchor.

## Experimental Workflow: Suzuki-Miyaura Coupling

This protocol describes coupling an aryl boronic acid to the C4 position, a key step in synthesizing kinase inhibitors.

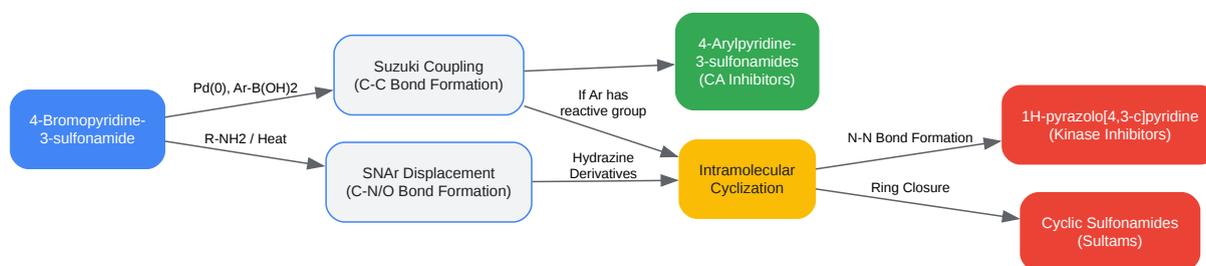
- Reagents: 4-bromopyridine-3-sulfonamide (1.0 eq), Aryl boronic acid (1.2 eq), (5 mol%), (2.0 eq).
- Solvent: Dioxane:Water (4:1).[1]
- Conditions: 90°C, 4 hours, Inert Atmosphere ( ).

#### Step-by-Step Methodology:

- Degassing: Dissolve the sulfonamide and boronic acid in the solvent mixture. Sparge with nitrogen for 15 minutes. Reasoning: Oxygen poisons the Pd(0) active species.[1]
- Catalyst Addition: Add .[1] This catalyst is chosen for its bite angle and stability with heteroaryl halides.[1]
- Reaction: Heat to 90°C. Monitor by TLC (Mobile phase: 5% MeOH in DCM). The product will be more polar than the starting bromide.
- Workup: Dilute with EtOAc, wash with brine. Dry over .[1]
- Purification: Flash chromatography (Gradient: 0-10% MeOH in DCM).

## Visualization: Divergent Synthetic Pathways

The following diagram illustrates how the scaffold serves as a precursor for both linear functionalization and bicyclic ring formation.



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Caption: Divergent synthesis map showing the transformation of the 4-bromo scaffold into bioactive biaryls and fused heterocyclic systems.

## Part 4: Medicinal Chemistry Applications[3][6][7][8][9][10][11]

### Synthesis of 1H-Pyrazolo[4,3-c]pyridines

This is the most high-value application. The 4-bromopyridine-3-sulfonamide scaffold allows for the construction of the pyrazolo-pyridine core, a bioisostere of the indole ring found in many kinase inhibitors (e.g., targeting CDK, JAK).

- Mechanism: Reaction with hydrazine hydrate.[1]
  - Displacement: Hydrazine displaces the Bromine at C4 via  
[1]
  - Condensation: The terminal  
of the hydrazine attacks the sulfonamide sulfur (less common) or, more typically, the scaffold is a 3-acyl derivative.
  - Correction for Sulfonamide: For the sulfonamide specifically, the target is often a Sultam or the sulfonamide is used as a directing group. To get the pyrazolo[4,3-c]pyridine, one

typically starts with the 3-acetyl or 3-formyl analog. However, the sulfonamide can form 1,1-dioxo-isothiazolo[5,4-c]pyridines (sultams), which are potent antiviral agents.

## Carbonic Anhydrase (CA) Inhibition

The free primary sulfonamide (

) is a zinc-binding group (ZBG) essential for inhibiting metalloenzymes like Carbonic Anhydrase.

- Structure-Activity Relationship (SAR): The pyridine ring provides a distinct lipophilic profile compared to the classic benzene-sulfonamides (like sulfanilamide). The bromine atom allows for the attachment of "tails" that interact with the hydrophobic half of the CA active site, improving selectivity for isoforms IX and XII (cancer-associated targets).

## Part 5: Handling & Stability (Self-Validating Systems)

To ensure experimental success, researchers must adhere to these stability protocols:

- Light Sensitivity: 4-bromopyridines can undergo photodehalogenation.<sup>[1]</sup> Store in amber vials.
- TLC Validation:
  - Stationary Phase: Silica Gel
  - <sup>[1]</sup>
  - Visualization: UV (254 nm) shows strong absorbance.<sup>[1]</sup> Ninhydrin is negative (no free amine on ring).<sup>[1]</sup>
  - Rf Value: In 50% EtOAc/Hexane, the sulfonamide will retain significantly (Rf ~0.2-0.3) compared to non-polar precursors.<sup>[1]</sup>
- NMR Diagnostic Peaks (DMSO-d6):
  - C2-H: Singlet/Doublet around

8.8 - 9.0 ppm (Deshielded by N and Sulfonamide).[1]

- C5/C6-H: Doublets around

7.8 - 8.5 ppm.[1]

- : Broad singlet exchangeable with  
, typically

7.5 - 8.0 ppm.[1]

## References

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